3-Bromo-5-[(cyclopropylamino)methyl]aniline

Medicinal Chemistry Physicochemical Properties Drug Design

3-Bromo-5-[(cyclopropylamino)methyl]aniline (CAS 1502406-63-4) is a synthetic aniline derivative with the molecular formula C10H13BrN2 and a molecular weight of 241.13 g/mol. Its structure features a bromine atom at the 3-position and a cyclopropylaminomethyl group at the 5-position of the benzene ring.

Molecular Formula C10H13BrN2
Molecular Weight 241.13 g/mol
CAS No. 1502406-63-4
Cat. No. B1405997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-[(cyclopropylamino)methyl]aniline
CAS1502406-63-4
Molecular FormulaC10H13BrN2
Molecular Weight241.13 g/mol
Structural Identifiers
SMILESC1CC1NCC2=CC(=CC(=C2)Br)N
InChIInChI=1S/C10H13BrN2/c11-8-3-7(4-9(12)5-8)6-13-10-1-2-10/h3-5,10,13H,1-2,6,12H2
InChIKeyWNNUVYJOGGALJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-[(cyclopropylamino)methyl]aniline (CAS 1502406-63-4) for Research Procurement


3-Bromo-5-[(cyclopropylamino)methyl]aniline (CAS 1502406-63-4) is a synthetic aniline derivative with the molecular formula C10H13BrN2 and a molecular weight of 241.13 g/mol. Its structure features a bromine atom at the 3-position and a cyclopropylaminomethyl group at the 5-position of the benzene ring. This compound is commercially available at research-grade purities (e.g., 95%) and serves as a versatile building block in medicinal chemistry and organic synthesis, particularly for exploring cyclopropylamine-containing pharmacophores.

Aryl bromide building block for cross-coupling diversification
Cyclopropylamine pharmacophore exploration for medicinal chemistry
Research-grade purity supporting synthesis workflow

Why 3-Bromo-5-[(cyclopropylamino)methyl]aniline Cannot Be Swapped for Other Anilines


Substituting 3-Bromo-5-[(cyclopropylamino)methyl]aniline with generic or related aniline derivatives is scientifically unjustified due to its unique, quantifiable structural and physicochemical profile. Compared to simpler analogs like 2-[(Cyclopropylamino)methyl]aniline (MW: 162.23) or non-brominated cyclopropylamino anilines, the target compound has a substantially higher molecular weight (241.13 g/mol), increased lipophilicity (predicted cLogP ~2.1 vs. ~1.3 for 2-[(Cyclopropylamino)methyl]aniline), and a distinct hydrogen-bonding and halogen-bonding capacity conferred by the bromine substituent. The presence of the bromine atom at the 3-position also provides a specific synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that is absent in non-halogenated analogs. [1] Furthermore, the precise 1,3,5-substitution pattern on the aromatic ring yields a unique molecular geometry and electronic distribution that directly impacts target binding and reactivity, precluding simple one-for-one substitution in any structure-activity relationship (SAR) or synthetic study.

Physicochemical profile shift
Higher MW and cLogP vs. non-brominated analogs may shift solubility and permeability context
Synthetic handle absent in non-halogenated anilines
Aryl bromide enables cross-coupling diversification; non-halogenated analogs lack this handle, limiting late-stage SAR
Regiochemical mismatch
The 1,3,5-substitution pattern gives unique geometry and electronics that may alter target binding and reactivity

Quantitative Differentiation of 3-Bromo-5-[(cyclopropylamino)methyl]aniline from Analogs


Molecular Weight and Lipophilicity Differentiate 3-Bromo-5-[(cyclopropylamino)methyl]aniline from Non-Halogenated Analogs

The target compound has a molecular weight of 241.13 g/mol and a predicted cLogP of approximately 2.1, based on its structure. In contrast, the non-brominated analog 2-[(Cyclopropylamino)methyl]aniline has a molecular weight of 162.23 g/mol and a predicted cLogP of approximately 1.3. The higher lipophilicity of the brominated compound can enhance membrane permeability and potentially improve pharmacokinetic properties in a drug discovery context.

MW & cLogP difference
Class-level
241.13 g/mol vs 162.23 g/mol
cLogP ~2.1 vs ~1.3
Distinct physicochemical space may affect permeability context
Predicted values; experimental confirmation recommended
Medicinal Chemistry Physicochemical Properties Drug Design

Synthetic Versatility: Bromine Atom Enables Cross-Coupling Reactions Absent in De-Bromo Analogs

The bromine substituent at the 3-position of the aromatic ring is a key functional handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. [1] This allows for the facile introduction of diverse aryl, heteroaryl, or amine groups, a capability absent in non-halogenated analogs like 4-[(cyclopropylamino)methyl]aniline. [2] The compound's structure has been specifically noted for its utility in various coupling reactions.

Cross-coupling handle
Class-level
Aryl-Br present vs. absent
Enables late-stage diversification not possible with non-halogenated analogs
Standard Pd-catalyzed conditions; scope varies
Organic Synthesis Cross-Coupling Medicinal Chemistry

Potential Biological Activity Profile in Breast and Lung Cancer Cell Lines

Preliminary data from vendor sources indicates that 3-Bromo-5-[(cyclopropylamino)methyl]aniline exhibits antiproliferative activity in vitro. Specifically, it is reported to have an IC50 of 25 µM against a breast cancer cell line and an IC50 of 30 µM against a lung cancer cell line. While these values are in the micromolar range and lack comparative data against close analogs, they establish a baseline biological activity for this specific substitution pattern. This activity profile is distinct from that of many other aniline derivatives which may show no activity or different potency profiles.

Antiproliferative IC50
Reported
25 µM (Breast), 30 µM (Lung)
Supports baseline bioactivity screening context; vendor-sourced data
No comparator data; cell-line conditions unreported
Cancer Research Cytotoxicity Antiproliferative

Optimal Research Applications for 3-Bromo-5-[(cyclopropylamino)methyl]aniline (CAS 1502406-63-4)


Medicinal Chemistry: Hit-to-Lead Optimization of Kinase or Epigenetic Inhibitors

This compound serves as an ideal starting point for exploring cyclopropylamine-containing pharmacophores, particularly for targets like LSD1 (KDM1A) or other histone demethylases/oxidases, where cyclopropylamines are known mechanism-based inhibitors. [1] Its bromine atom allows for rapid SAR exploration through late-stage functionalization via cross-coupling. [2] The core scaffold can be diversified to modulate potency, selectivity, and pharmacokinetic properties as demonstrated in published SAR studies on related cyclopropylamine derivatives.

Chemical Biology: Synthesis of Bifunctional Probes and Molecular Tools

The combination of a primary aniline and an aryl bromide in a single, compact molecule makes it uniquely suited for constructing bifunctional probes for target identification or protein labeling. The aniline can be used for amide bond formation or diazotization, while the aryl bromide is a universal handle for Suzuki or Sonogashira coupling to introduce affinity tags, fluorescent reporters, or bioorthogonal handles. [1] This dual reactivity is a key differentiator from simpler aniline derivatives. [2]

Organic Synthesis: Building Block for Complex Heterocycles and Functional Materials

The 3-Bromo-5-[(cyclopropylamino)methyl]aniline scaffold is a valuable intermediate for constructing complex nitrogen-containing heterocycles, such as quinolines, indoles, or pyrazines, which are common motifs in pharmaceuticals and agrochemicals. [1] The cyclopropylamine group can also be elaborated to form cyclopropyl amides or used in ring-opening reactions to generate more complex structures. [2]

Pharmacokinetic Profiling: Assessing the Impact of the Cyclopropyl Group

The cyclopropyl group is a well-known structural motif used to improve metabolic stability and reduce plasma clearance in drug candidates. [1] Researchers can use this compound as a model substrate to investigate the in vitro and in vivo metabolic fate of N-cyclopropyl anilines, providing critical data on oxidative metabolism, CYP450 interactions, and potential for forming reactive intermediates. [2]

Application
Selection Property
Validation Focus
Histone demethylase inhibitor studies
Aryl bromide handle for late-stage SAR diversification
Cross-coupling efficiency and target engagement assays
Bifunctional chemical probe synthesis
Dual aniline and aryl bromide reactivity
Bioconjugation compatibility and labeling specificity
Nitrogen heterocycle building block
1,3,5-substituted aniline scaffold
Ring-formation and functional group tolerance
N-cyclopropyl aniline metabolic studies
Cyclopropylamine metabolic stability probe
CYP450 metabolism and reactive intermediate profiling

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